molecular formula C6H4Cl2N2O2 B6202282 methyl 3,5-dichloropyridazine-4-carboxylate CAS No. 1890539-27-1

methyl 3,5-dichloropyridazine-4-carboxylate

Cat. No. B6202282
CAS RN: 1890539-27-1
M. Wt: 207
InChI Key:
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Description

Methyl 3,5-dichloropyridazine-4-carboxylate (MDCPC) is an organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid that is soluble in a variety of organic solvents. MDCPC has been used in a variety of research studies, primarily in the areas of synthetic organic chemistry and biochemistry. It has also been used in the production of a variety of pharmaceuticals and other products.

Scientific Research Applications

Methyl 3,5-dichloropyridazine-4-carboxylate has been used in a variety of research studies, primarily in the areas of synthetic organic chemistry and biochemistry. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used in the production of a variety of pharmaceuticals and other products.

Mechanism of Action

Methyl 3,5-dichloropyridazine-4-carboxylate can act as a catalyst for a variety of chemical reactions. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used in the production of a variety of pharmaceuticals and other products.
Biochemical and Physiological Effects
methyl 3,5-dichloropyridazine-4-carboxylate has been studied for its potential biochemical and physiological effects. In studies, it has been found to have an inhibitory effect on a variety of enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have an inhibitory effect on the growth of a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 3,5-dichloropyridazine-4-carboxylate has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in a variety of organic solvents. It is also relatively stable, and it has a low toxicity. However, it is not very soluble in water, and it has a relatively low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of methyl 3,5-dichloropyridazine-4-carboxylate. It could be used in the development of new pharmaceuticals and other products. It could also be used in the development of new catalysts and reagents for chemical reactions. Additionally, it could be used in the development of new methods for the synthesis of a variety of compounds.

Synthesis Methods

Methyl 3,5-dichloropyridazine-4-carboxylate can be synthesized by reacting 3,5-dichloropyridazine-4-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction of the two compounds produces methyl 3,5-dichloropyridazine-4-carboxylate in a yield of up to 95%. The reaction is typically carried out at temperatures between 60-80°C in a solvent such as acetonitrile or dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,5-dichloropyridazine-4-carboxylate involves the reaction of 3,5-dichloropyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "3,5-dichloropyridazine-4-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 3,5-dichloropyridazine-4-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature until the acid is completely dissolved.", "Heat the mixture to reflux for 2-3 hours to remove any water present.", "Allow the mixture to cool to room temperature.", "Slowly add methanol to the mixture while stirring.", "Heat the mixture to reflux for 2-3 hours to complete the esterification reaction.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Dry the purified product under vacuum to obtain the final product, methyl 3,5-dichloropyridazine-4-carboxylate." ] }

CAS RN

1890539-27-1

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207

Purity

95

Origin of Product

United States

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